5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C24H21NO4/c1-16-23(18-8-10-19(27-2)11-9-18)24(29-25-16)21-13-12-20(14-22(21)26)28-15-17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3 |
InChI Key |
ACZKGQSBNQVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoamides
A β-ketoamide derived from 4-methoxyacetophenone and methylamine undergoes cyclodehydration with phosphoryl chloride (POCl₃) to yield the oxazole nucleus.
Typical Procedure :
- 4-Methoxyacetophenone (1.0 eq) is treated with methylamine (1.2 eq) in ethanol at reflux for 6 hours to form the β-ketoamide.
- POCl₃ (2.0 eq) is added dropwise at 0°C, followed by heating to 80°C for 3 hours.
- Quenching with ice water and extraction with ethyl acetate yields the oxazole intermediate (72–78% yield).
Van Leusen Reaction with TosMIC
Tosylmethyl isocyanide (TosMIC) reacts with 4-methoxypropiophenone in methanol under basic conditions (K₂CO₃) to form the oxazole.
Reaction Conditions :
- Solvent: Methanol
- Base: Potassium carbonate (2.0 eq)
- Temperature: 60°C, 8 hours
- Yield: 65–70%
Benzyloxy Group Introduction
Protection of the phenolic hydroxyl group at position 5 is critical to prevent undesired side reactions during subsequent steps.
Benzylation of Phenolic Precursors
5-Hydroxy-2-nitrobenzaldehyde is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Procedure :
- 5-Hydroxy-2-nitrobenzaldehyde (1.0 eq) and K₂CO₃ (3.0 eq) are suspended in DMF.
- Benzyl bromide (1.2 eq) is added dropwise at 25°C, and the mixture is stirred for 12 hours.
- Purification via silica gel chromatography affords 5-benzyloxy-2-nitrobenzaldehyde (85–90% yield).
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.
Conditions :
- Catalyst: 10% Pd/C (0.1 eq)
- Pressure: 1 atm H₂
- Temperature: 25°C, 4 hours
- Yield: 95%
Coupling of Oxazole and Phenolic Components
The oxazole and benzyloxyphenol moieties are coupled via Suzuki-Miyaura or Ullmann cross-coupling.
Suzuki-Miyaura Coupling
A boronic ester derivative of the oxazole reacts with 5-benzyloxy-2-iodophenol under palladium catalysis.
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (0.05 eq)
- Base: Na₂CO₃ (2.0 eq)
- Solvent: Toluene/water (4:1)
- Temperature: 90°C, 12 hours
- Yield: 68–75%
Ullmann Coupling
Copper(I) iodide (CuI) mediates the coupling of 5-benzyloxy-2-iodophenol with the oxazole in dimethylacetamide (DMAc).
Conditions :
- Catalyst: CuI (0.2 eq), 1,10-phenanthroline (0.4 eq)
- Solvent: DMAc
- Temperature: 110°C, 24 hours
- Yield: 60–65%
Deprotection and Final Product Isolation
Hydrogenolysis removes the benzyl protecting group to yield the free phenol.
Hydrogenolytic Deprotection
A solution of the benzyl-protected intermediate in ethanol is treated with H₂ over Pd/C.
Procedure :
- Catalyst: 10% Pd/C (0.1 eq)
- Pressure: 1 atm H₂
- Temperature: 25°C, 6 hours
- Yield: 90–95%
Crystallization and Purification
The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford pure 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol as white crystals (mp 148–150°C).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling | 68–75 | ≥98 |
| Ullmann Coupling | Copper-mediated coupling | 60–65 | ≥95 |
| Van Leusen Reaction | Oxazole formation | 65–70 | ≥97 |
Challenges and Optimization Opportunities
- Regioselectivity : Oxazole formation may yield regioisomers; careful control of stoichiometry and temperature minimizes byproducts.
- Catalyst Loading : Reducing Pd/C usage in hydrogenolysis via flow chemistry improves cost-efficiency.
- Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) enhances green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and oxazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibit notable antimicrobial properties. A study highlighted the synthesis of sulfonyl hydrazones and their derivatives, which showed promising activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects. In a case study on benzofuran derivatives, it was found that certain derivatives significantly inhibited the proliferation and migration of hepatocellular carcinoma cells. The mechanisms involved included modulation of epithelial–mesenchymal transition markers, which are crucial in cancer metastasis . This suggests that compounds related to 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol could serve as lead compounds for anti-cancer drug development.
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of other biologically active molecules. For example, it has been used in the synthesis of Formoterol, a widely used bronchodilator. Its structure allows for the formation of complex molecules through various organic transformations .
Versatile Acylating Agents
Compounds containing the benzotriazole moiety have been utilized as acylating agents in organic synthesis. The stability and reactivity of these compounds facilitate the formation of diverse organic scaffolds that are essential in pharmaceutical chemistry .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol allows for its incorporation into polymer matrices. This can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in materials science.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Activity Study : A series of sulfonyl hydrazone derivatives were synthesized and tested against various microbial strains. The study reported that specific derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating a potential new class of antimicrobial agents .
- Anti-Cancer Mechanism Exploration : Research on benzofuran derivatives indicated that certain compounds downregulated key proteins associated with metastasis in hepatocellular carcinoma cells. This study demonstrated the potential role of these compounds in cancer therapy by targeting specific pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocyclic Differences: The target compound’s oxazole core contrasts with the dihydropyrano-pyrazol in and the triazole in . Oxazoles are electron-deficient aromatic systems, which may enhance metabolic stability compared to pyrazoles or triazoles .
Substituent Effects: Benzyloxy vs. Methoxy: The target’s 5-benzyloxy group introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the 5-methoxy group in ’s analogue . Methoxyphenyl Positioning: The 4-methoxyphenyl group on the oxazole (target) versus the 2-methoxyphenol in 5d () alters electronic distribution. The para-methoxy substituent may enhance π-π stacking interactions in crystallography or binding . Amino vs.
Functional Implications
- Pharmacological Potential: The benzyloxy and methoxyphenyl groups suggest affinity for hydrophobic binding pockets in enzymes or receptors. Similar compounds in (fluorophenyl, amino groups) exhibit bioactivity, hinting that the target’s substituents could be optimized for target engagement .
- Material Science : Oxazole’s aromaticity and substituent diversity may lend utility in optoelectronic materials, though this remains speculative without direct data .
Biological Activity
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : It has been reported to affect signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | Huh7 (Hepatocellular) | 5.0 | Induces apoptosis |
| Anti-metastatic | MDA-MB-231 (Breast) | 3.5 | Inhibits migration through EMT |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 10.0 | Reduces TNF-alpha production |
Case Study 1: Hepatocellular Carcinoma (HCC)
In a recent study, 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol demonstrated significant anti-cancer effects in Huh7 cells, a model for HCC. The compound was found to suppress cell migration and invasion by modulating the expression of epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. The study concluded that the compound could be a potential therapeutic agent for HCC treatment due to its dual action on proliferation and metastasis suppression .
Case Study 2: Breast Cancer Metastasis
Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that it inhibited cell migration and invasion at low concentrations by disrupting integrin signaling pathways, which are critical for cell adhesion and movement. This finding suggests that the compound may offer new avenues for preventing breast cancer metastasis .
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : It has been effective in reducing inflammation in macrophage models, indicating potential use in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
